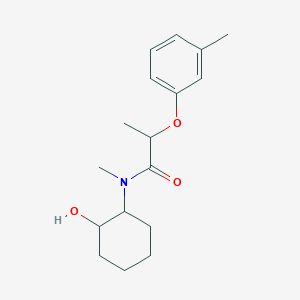![molecular formula C19H16O6 B5540335 ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves several steps, including condensation, cyclization, and refinement techniques to achieve the desired compound. Research has focused on efficient one-pot synthesis methods and the exploration of novel synthesis pathways to improve yield and purity. These studies underscore the importance of selecting appropriate reagents and conditions to facilitate the desired chemical transformations (Reddy & Krupadanam, 2010).
Molecular Structure Analysis
The molecular structure of ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has been elucidated through techniques such as X-ray crystallography, revealing intricate details about its crystalline form and molecular geometry. These studies highlight the compound's orthorhombic crystal system and the presence of intermolecular hydrogen bonding, contributing to its stability and physical properties (Jyothi et al., 2017).
Scientific Research Applications
Synthesis and Structural Characterization
- Ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate and its derivatives have been synthesized and characterized using various techniques, including NMR, IR, and mass spectrometry, along with single crystal X-ray diffraction studies. These compounds exhibit intricate intermolecular interactions, contributing to their three-dimensional architecture, as demonstrated in the crystal structure analysis of similar chromene derivatives (Jyothi et al., 2017). Such detailed structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Catalysis
- The reactivity of ethyl diazoacetate, a compound related to the chromene derivatives, has been explored in various organic reactions catalyzed by methylrhenium trioxide. These studies shed light on the versatility of ethyl diazoacetate in forming diverse compounds, including α-alkoxy ethyl acetates and α-thio ethyl acetates, showcasing the potential for synthesizing a wide range of chemical entities (Zhu & Espenson, 1996).
Biological Activities
- Investigation into the biological activities of related 2H-chromen derivatives has revealed antioxidative properties, along with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory activities. These findings suggest potential therapeutic applications, especially considering the significant antioxidative activity compared to established antioxidants (Makkar & Chakraborty, 2018).
Antimicrobial Applications
- The antimicrobial potential of thiazole-substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, highlights the relevance of such compounds in developing new antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating the utility of chromene derivatives in the field of medicinal chemistry (Parameshwarappa et al., 2009).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-oxo-3-phenoxychromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-22-18(20)12-23-14-8-9-15-16(10-14)24-11-17(19(15)21)25-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIOWKFVLJFHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxycarbonylmethoxy-3-phenoxychromone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)
![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)
![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)